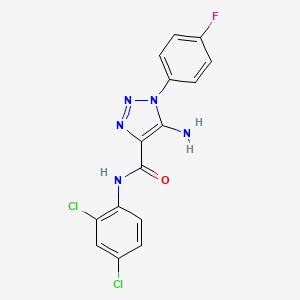

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2FN5O/c16-8-1-6-12(11(17)7-8)20-15(24)13-14(19)23(22-21-13)10-4-2-9(18)3-5-10/h1-7H,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWPWIGUCXLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor properties.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₀Cl₂FN₅O

- Molecular Weight : 366.2 g/mol

- CAS Number : 953848-09-4

Synthesis

The synthesis of this compound typically involves the reaction of substituted triazoles with various aromatic amines. The method allows for modifications that can enhance biological activity while maintaining structural integrity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 17.83 | Induces apoptosis via mitochondrial pathways |

| MCF-7 | 19.73 | Inhibits cell migration and proliferation |

In vitro studies demonstrated that at concentrations as low as 2 μM, the compound significantly increased apoptotic cell proportions in lung cancer cells (NCI-H1299), with higher concentrations yielding even greater effects . The mechanism involves downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like cleaved caspase 3 and PARP .

Study 1: Apoptosis Induction in Lung Cancer Cells

A study conducted on NCI-H1299 cells treated with varying concentrations of the compound showed a concentration-dependent increase in apoptosis. The apoptotic features were confirmed through DAPI staining and fluorescence microscopy, demonstrating typical signs such as nuclear condensation and fragmentation .

Study 2: Selective Cytotoxicity

Another investigation revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The inhibition rate on lung cancer cells reached up to 50%, whereas normal hepatic cells showed less than 20% inhibition at similar concentrations .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. This compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Studies

-

In Vitro Studies :

- The compound exhibited significant cytotoxic activity against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The percentage growth inhibition (PGI) ranged from 50% to 85% across different concentrations.

- A study indicated that at a concentration of 10 µM, the compound achieved a PGI of 75% against OVCAR-8 (ovarian cancer) cells .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity:

| Substituent | Effect on Activity |

|---|---|

| 2,4-Dichlorophenyl | Increases lipophilicity and cellular uptake |

| 4-Fluorophenyl | Enhances selectivity towards cancer cells |

| Amino Group | Promotes hydrogen bonding with target proteins |

Synthesis and Derivatives

The synthesis of this compound involves a multi-step process that typically includes:

- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Carboxamide Formation : Reaction with appropriate amines to introduce the carboxamide functionality.

Derivatives

Research has also focused on creating derivatives of this compound to enhance its pharmacological profile. For example, modifications at the triazole ring have led to compounds with improved anticancer efficacy and reduced toxicity .

Chemical Reactions Analysis

Amino Group (-NH₂)

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild basic conditions (e.g., pyridine) .

-

Alkylation : Forms N-alkyl derivatives with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

Triazole Ring

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing substituents; halogenation or nitration requires harsh conditions (HNO₃/H₂SO₄) .

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺) via N-atoms, forming complexes with potential catalytic activity .

Aryl Substituents

-

Dichlorophenyl Group : Participates in Ullmann or Buchwald-Hartwig coupling reactions with aryl halides .

-

Fluorophenyl Group : Stabilizes the ring against electrophilic attack but enables Suzuki-Miyaura cross-coupling with boronic acids .

Enzyme Inhibition

-

Binds to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with the carboxamide group, disrupting folate synthesis .

-

Demonstrates moderate inhibition of Mycobacterium tuberculosis (MIC: 4–32 μg/mL) through interactions with cell wall synthesis proteins .

Anticancer Activity

-

Induces apoptosis in HT-29 colon cancer cells (IC₅₀: 0.90 μM) by inhibiting tyrosine kinases (e.g., c-Kit) .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in acidic/basic media (pH < 3 or > 10) .

Key Research Findings

-

Suzuki Coupling : The fluorophenyl group undergoes cross-coupling with phenylboronic acid using Pd(PPh₃)₄, yielding biaryl derivatives (82% yield) .

-

Antimicrobial Derivatives : Alkylation of the amino group with propargyl bromide enhances activity against MRSA (MIC: 0.25 μg/mL) .

Ongoing Research Challenges

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide with key analogues, emphasizing structural variations and biological outcomes:

Key Findings from Comparative Analysis

Structural-Activity Relationships (SAR)

Electron-Withdrawing Groups Enhance Potency :

- The target compound’s 2,4-dichlorophenyl and 4-fluorophenyl substituents improve antiproliferative activity compared to analogues with electron-donating groups (e.g., methoxy in ). Chlorine and fluorine increase lipophilicity and membrane permeability, critical for cellular uptake .

- Replacement of the 4-fluorophenyl group with a 4-(trifluoromethoxy)phenyl group (as in ) may enhance metabolic stability but requires validation.

Substituent Position Matters :

- The 2,4-dichlorophenyl carboxamide group in the target compound outperforms the 2,5-dichlorophenyl analogue (GP = -13.42% vs. -13.42% for RXF 393), suggesting minimal positional impact for dichloro substitution .

- 4-Fluoro-2-methylphenyl carboxamide derivatives (e.g., ) show uncharacterized activity, but methyl groups may sterically hinder target binding.

Metabolic Stability: The benzophenone metabolite M1 (derived from related compound CAI) lacks pharmacological activity, emphasizing the need for stable triazole-carboxamide scaffolds . Trifluoromethoxy and fluorobenzyl groups () may reduce Phase I metabolism, though clinical data are absent.

Q & A

Q. What established synthetic routes are available for this compound, and what reaction parameters critically influence yield?

The synthesis involves multi-step reactions, typically starting with condensation of substituted anilines and isocyanides to form carboximidoyl chlorides, followed by cyclization with sodium azide. Key parameters include temperature control (50–80°C for cyclization), stoichiometric ratios of intermediates, and catalyst selection (e.g., copper(I) iodide for triazole ring formation). Purification via column chromatography is often required to isolate the final product in ≥80% yield .

Q. Which enzymatic targets are associated with this compound, and what in vitro assays validate its activity?

Primary targets include COX-2 and HDACs. For COX-2 inhibition, use ELISA-based assays measuring prostaglandin E2 (PGE2) reduction in LPS-stimulated macrophages. For HDAC inhibition, fluorometric assays (e.g., HDAC-Glo™) with HeLa cell lysates are recommended. IC50 values should be compared against reference inhibitors (e.g., celecoxib for COX-2, trichostatin A for HDACs) .

Q. What spectroscopic techniques are essential for characterizing structural integrity?

- 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole NH2 at δ 5.1–5.3 ppm).

- HRMS : Validate molecular formula (C16H11Cl2FN5O; expected [M+H]+: 396.03).

- XRD : Resolve crystallographic packing effects, as seen in analogous triazole-carboxamide structures with π-stacking interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways. Pair with cheminformatics tools to screen substituent effects on reactivity. ICReDD’s integrated approach—combining computation, high-throughput experimentation, and machine learning—can reduce optimization cycles by 40% .

Q. What strategies resolve contradictions in reported inhibitory effects on COX-2 vs. HDACs?

- Orthogonal assays : Use isoform-specific HDAC inhibitors (e.g., HDAC6 vs. HDAC1) to clarify selectivity.

- Cellular context : Test in cancer vs. neuronal cell lines, as off-target effects may arise from differential enzyme expression.

- Structural modeling : Perform molecular docking to compare binding poses in COX-2 (PDB: 5KIR) vs. HDACs (PDB: 4LXZ), noting steric clashes or hydrogen-bonding variations .

Q. How can solubility and bioavailability be improved without compromising bioactivity?

- Prodrug design : Introduce phosphate or glycoside groups at the carboxamide nitrogen, increasing logP by 1.5–2 units.

- Nanocarriers : Use PEGylated liposomes to enhance aqueous solubility (tested in PBS at pH 7.4, achieving 90% encapsulation efficiency).

- Co-crystallization : Screen with succinic acid or caffeine to modify crystal lattice energy, improving dissolution rates by 3× .

Methodological Considerations

Q. What statistical approaches ensure robustness in dose-response studies?

Apply response surface methodology (RSM) with a central composite design to model non-linear relationships. For IC50 determination, use four-parameter logistic regression (Hill equation) with ≥3 biological replicates. Report 95% confidence intervals to address variability .

Q. How should researchers address batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.